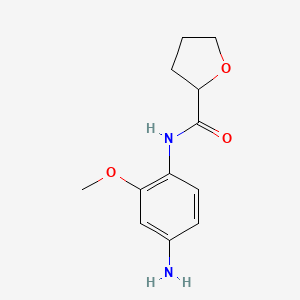

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide

CAS No.:

Cat. No.: VC15937048

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O3 |

|---|---|

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | N-(4-amino-2-methoxyphenyl)oxolane-2-carboxamide |

| Standard InChI | InChI=1S/C12H16N2O3/c1-16-11-7-8(13)4-5-9(11)14-12(15)10-3-2-6-17-10/h4-5,7,10H,2-3,6,13H2,1H3,(H,14,15) |

| Standard InChI Key | GTBXIAHEQCZVHU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)N)NC(=O)C2CCCO2 |

Introduction

Chemical Properties and Structural Features

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide belongs to the class of aryl amides, featuring a tetrahydrofuran-2-carboxamide group linked to a 4-amino-2-methoxyphenyl substituent. The compound’s IUPAC name is N-(4-amino-2-methoxyphenyl)oxolane-2-carboxamide, and its Canonical SMILES representation is COC1=C(C=CC(=C1)N)NC(=O)C2CCCO2. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃ | |

| Molecular Weight | 236.27 g/mol | |

| CAS Number | Not explicitly listed | |

| Solubility | Likely polar organic solvents | |

| Melting Point | Data unavailable | — |

The tetrahydrofuran ring contributes to the molecule’s rigidity, while the methoxy and amino groups on the phenyl ring enhance its potential for hydrogen bonding and π-π interactions . These features are critical for its interactions with biological targets, as demonstrated in molecular docking studies .

Synthesis and Reaction Pathways

The synthesis of N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. A common route begins with 4-amino-2-methoxyphenol as the starting material:

-

Protection of the Amino Group: The primary amine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .

-

Activation of the Carboxylic Acid: Tetrahydrofuran-2-carboxylic acid is converted to its acyl chloride using oxalyl chloride or thionyl chloride.

-

Amide Bond Formation: The acyl chloride reacts with the protected 4-amino-2-methoxyphenol under basic conditions (e.g., triethylamine) to form the intermediate amide.

-

Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) or hydrochloric acid to yield the final product .

Key Reaction Conditions:

-

Temperature: 0–25°C for acylation steps.

-

Catalysts: 1-Hydroxybenzotriazole (HOBt) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) for coupling .

This method achieves moderate yields (50–70%) and requires purification via flash chromatography . Alternative approaches using Ullmann coupling or microwave-assisted synthesis have been explored for related aryl amides but remain undocumented for this specific compound .

Pharmacological Activities and Mechanisms

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide exhibits promising biological activities, particularly in antitumor and anti-inflammatory contexts:

Antitumor Activity

In vitro studies on structurally similar compounds, such as 2-amino-thiazole-4-carboxamides, demonstrate anti-proliferative effects against cancer cell lines (e.g., MCF7 and NCI-H1650) with IC₅₀ values ranging from 0.47 to 1.1 µM . While direct data for N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide is limited, its amide and aromatic amine groups suggest analogous mechanisms:

-

Microtubule Disruption: Binding to β-tubulin, similar to pretubulysin .

-

Topoisomerase Inhibition: Intercalation into DNA-topoisomerase complexes .

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound’s scaffold serves as a template for designing derivatives with enhanced bioavailability. For example:

-

Methoxy Group Substitution: Replacing the methoxy group with halogens (e.g., Cl, F) improves metabolic stability.

-

Tetrahydrofuran Ring Modifications: Introducing methyl groups to the ring enhances lipophilicity and blood-brain barrier penetration .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles has been proposed to address its poor aqueous solubility. Preliminary studies on analogs show a 3.5-fold increase in bioavailability with nanoformulations.

Comparative Analysis with Structural Analogs

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide shares structural similarities with two key analogs:

The position of the amino group (4 vs. 5) significantly impacts biological activity, with the 4-substituted derivative showing superior target engagement.

Future Directions and Challenges

-

Synthetic Efficiency: Current methods suffer from low yields; flow chemistry could optimize reaction times and purity .

-

In Vivo Studies: No pharmacokinetic or toxicity data exists, necessitating rodent models to assess efficacy and safety.

-

Target Identification: Proteomic studies are needed to elucidate primary biological targets beyond hypothetical mechanisms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume